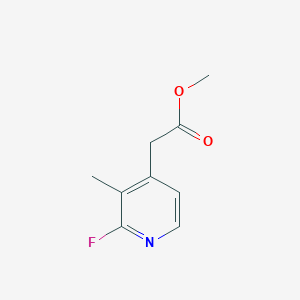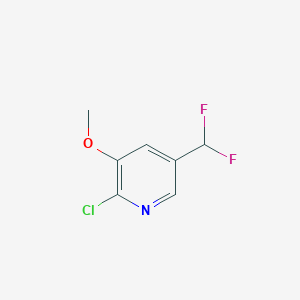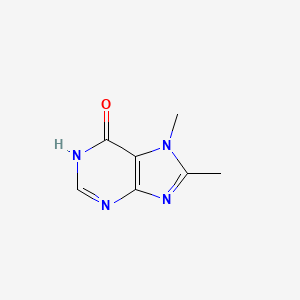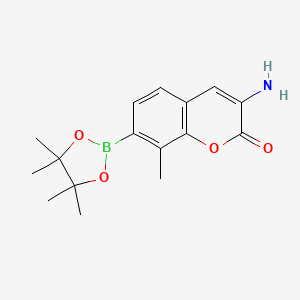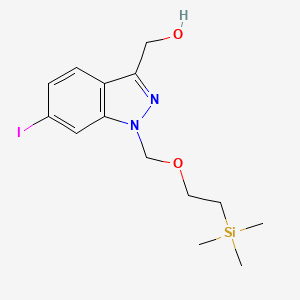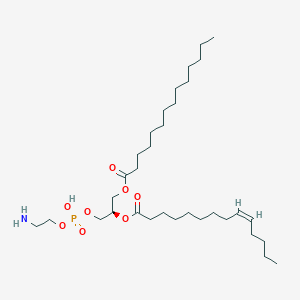
1-tetradecanoyl-2-(9Z-tetradecenoyl)-glycero-3-phosphoethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate is a complex organic compound with a unique structure that includes both phosphoric and fatty acid ester functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate typically involves multiple steps. The process begins with the preparation of the phosphoric ester intermediate, followed by the esterification of the fatty acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality material suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
(Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, creating a variety of modified compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study membrane dynamics and interactions due to its amphiphilic nature. It may also serve as a model compound for investigating the behavior of phospholipids in biological systems.
Medicine
In medicine, (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate has potential applications in drug delivery systems. Its ability to interact with biological membranes makes it a candidate for developing targeted delivery mechanisms for therapeutic agents.
Industry
In industrial applications, this compound can be used in the formulation of specialized coatings and surfactants. Its unique properties make it suitable for creating materials with specific surface characteristics and functionalities.
Mechanism of Action
The mechanism of action of (Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and transport mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: A common phospholipid found in biological membranes, similar in structure but with different fatty acid chains.
Phosphatidylethanolamine: Another phospholipid with a similar head group but different fatty acid composition.
Lysophosphatidic Acid: A simpler phospholipid with a single fatty acid chain, used in signaling pathways.
Uniqueness
(Z)-(2R)-1-(((2-Aminoethoxy)(hydroxy)phosphoryl)oxy)-3-(tetradecanoyloxy)propan-2-yl tetradec-9-enoate is unique due to its specific combination of fatty acid chains and the presence of a double bond in the tetradec-9-enoate moiety. This structural uniqueness imparts distinct physical and chemical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C33H64NO8P |
|---|---|
Molecular Weight |
633.8 g/mol |
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] tetradecanoate |
InChI |
InChI=1S/C33H64NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(35)39-29-31(30-41-43(37,38)40-28-27-34)42-33(36)26-24-22-20-18-16-14-12-10-8-6-4-2/h10,12,31H,3-9,11,13-30,34H2,1-2H3,(H,37,38)/b12-10-/t31-/m1/s1 |
InChI Key |
KKYHRRVXUVMRJB-QPLOXXCYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\CCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


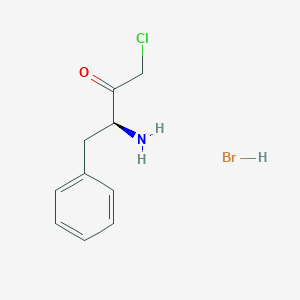
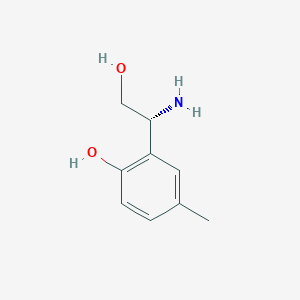
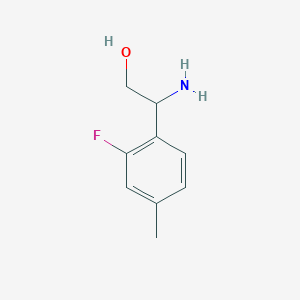
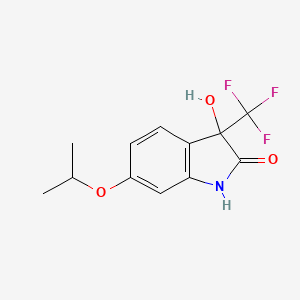
![Benzyl (7-oxabicyclo[2.2.1]heptan-2-yl)carbamate](/img/structure/B12965531.png)
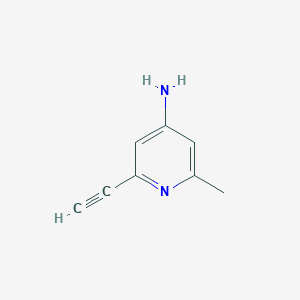
![2-(Chloromethyl)-4-ethoxybenzo[d]thiazole](/img/structure/B12965543.png)
